molecular formula C20H21Cl2F3N4O B11674635 [5-(3,4-Dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl](4-methylpiperidin-1-yl)methanone

[5-(3,4-Dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl](4-methylpiperidin-1-yl)methanone

Cat. No.: B11674635
M. Wt: 461.3 g/mol
InChI Key: DADVXYDZZDZGMA-UHFFFAOYSA-N
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Description

5-(3,4-Dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-ylmethanone is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by its unique structure, which includes dichlorophenyl, trifluoromethyl, and tetrahydropyrazolopyrimidine moieties

Preparation Methods

The synthesis of 5-(3,4-Dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-ylmethanone involves multiple steps, including the formation of the pyrazolopyrimidine core and subsequent functionalization. The synthetic routes typically involve the use of reagents such as dichlorophenyl and trifluoromethyl precursors, along with various catalysts and solvents to facilitate the reactions. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including temperature control, pressure adjustments, and the use of continuous flow reactors .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl or trifluoromethyl groups using reagents like sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and toluene, along with catalysts such as palladium on carbon or copper iodide. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

5-(3,4-Dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-ylmethanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3,4-Dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-ylmethanone involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 5-(3,4-Dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-ylmethanone include other pyrazolopyrimidines with different substituents. These compounds may share similar chemical properties and biological activities but differ in their specific applications and effectiveness. Some similar compounds include:

These comparisons highlight the uniqueness of the compound in terms of its specific substituents and the resulting properties and applications.

Properties

Molecular Formula

C20H21Cl2F3N4O

Molecular Weight

461.3 g/mol

IUPAC Name

[5-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]-(4-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C20H21Cl2F3N4O/c1-11-4-6-28(7-5-11)19(30)16-10-18-26-15(12-2-3-13(21)14(22)8-12)9-17(20(23,24)25)29(18)27-16/h2-3,8,10-11,15,17,26H,4-7,9H2,1H3

InChI Key

DADVXYDZZDZGMA-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)C2=NN3C(CC(NC3=C2)C4=CC(=C(C=C4)Cl)Cl)C(F)(F)F

Origin of Product

United States

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